molecular formula C19H18N2O2S B2986162 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide CAS No. 392707-32-3

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide

Cat. No.: B2986162
CAS No.: 392707-32-3
M. Wt: 338.43
InChI Key: HYRGELCZDSYXHJ-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a diphenyl-oxazole moiety and a dimethylacetamide group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require mild and highly efficient cyclization processes to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions would depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in modified versions of the original compound with different functional groups.

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide is unique due to its specific structural features, such as the combination of a diphenyl-oxazole moiety and a dimethylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-21(2)16(22)13-24-19-20-17(14-9-5-3-6-10-14)18(23-19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRGELCZDSYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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